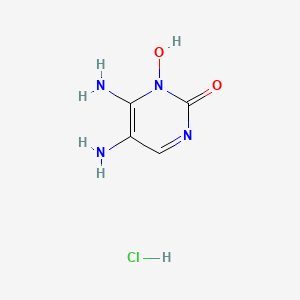
2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride is a chemical compound with the molecular formula C4H6N4O3·HCl It is known for its unique structure, which includes a pyrimidinone ring substituted with amino and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the introduction of hydroxy and amino groups through subsequent reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or aminated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyrimidinone, 4,5-diamino-1-hydroxy-
- 2(1H)-Pyrimidinone, 5,6-diamino-1-methoxy-
- 2(1H)-Pyrimidinone, 5,6-diamino-1-chloro-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 5,6-diamino-1-hydroxy-, hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxy groups in specific positions on the pyrimidinone ring allows for distinct reactivity and interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37440-41-8 |
|---|---|
Molekularformel |
C4H7ClN4O2 |
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
5,6-diamino-1-hydroxypyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-2-1-7-4(9)8(10)3(2)6;/h1,10H,5-6H2;1H |
InChI-Schlüssel |
ATYDFBRSPHLFNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N(C(=C1N)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


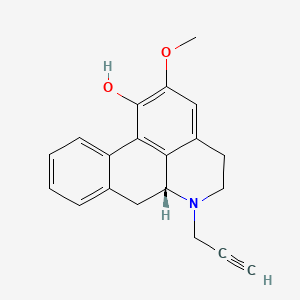
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
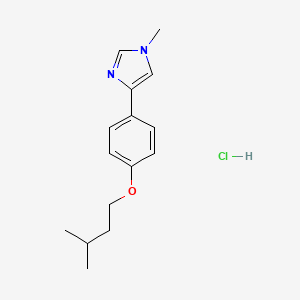
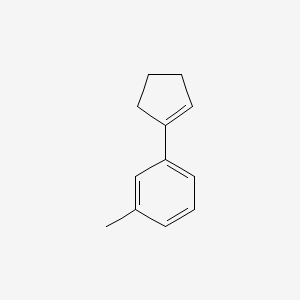

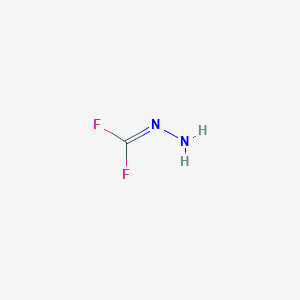

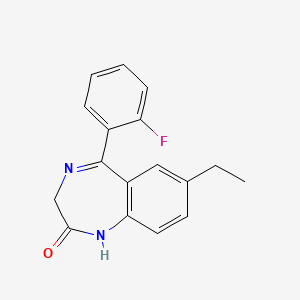
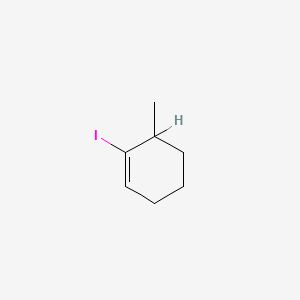
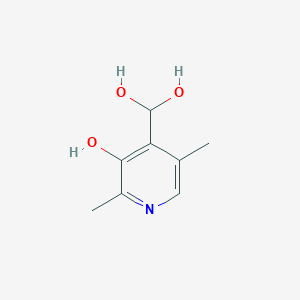

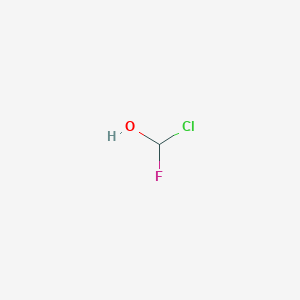
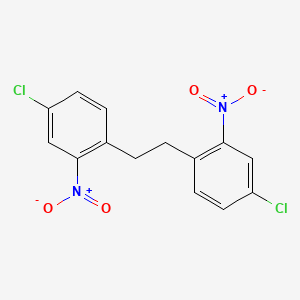
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
